N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 2-[6-(2,2-dicyanoethenyl)-3,4-dihydro-2H-quinolin-1-yl]acetic acid is endothelial nitric oxide synthase (eNOS) . eNOS is an enzyme in vascular endothelial cells that produces nitric oxide (NO) from L-arginine . NO plays a physiologically beneficial role in the cardiovascular system, including vasodilation, protection of endothelial cell function, and anti-inflammation .
Mode of Action
2-[6-(2,2-dicyanoethenyl)-3,4-dihydro-2H-quinolin-1-yl]acetic acid interacts with its target, eNOS, by increasing its phosphorylation at Ser1177 . This interaction significantly increases NO production . Additionally, the compound induces the phosphorylation of Protein Kinase A (PKA), Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ), and AMP-Activated Protein Kinase (AMPK) .
Biochemical Pathways
The compound affects the calcium signaling pathway . It increases the intracellular calcium level, which promotes NO production by activating calmodulin (CaM) and CaMKII, leading to increased eNOS phosphorylation at Ser1177 . In addition, CaMKKβ and AMPK, which are associated with the intracellular calcium level, prevent endothelial dysfunction by increasing eNOS phosphorylation at Ser1177 .
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
The result of the action of 2-[6-(2,2-dicyanoethenyl)-3,4-dihydro-2H-quinolin-1-yl]acetic acid is the increased production of NO and the phosphorylation of eNOS at Ser1177 . This leads to vasodilation, protection of endothelial cell function, and anti-inflammation . These effects are involved in the protection of endothelial dysfunction .
Properties
IUPAC Name |
2-[6-(2,2-dicyanoethenyl)-3,4-dihydro-2H-quinolin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-8-12(9-17)6-11-3-4-14-13(7-11)2-1-5-18(14)10-15(19)20/h3-4,6-7H,1-2,5,10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKCTKMTYNICJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C=C(C#N)C#N)N(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694541 | |
Record name | [6-(2,2-Dicyanoethenyl)-3,4-dihydroquinolin-1(2H)-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47072-52-6 | |
Record name | [6-(2,2-Dicyanoethenyl)-3,4-dihydroquinolin-1(2H)-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is CDCQ and where is it found?
A1: 3-Caffeoyl, 4-dihydrocaffeoylquinic acid (CDCQ) is a chlorogenic acid derivative found in Salicornia herbacea, a halophyte plant known for its medicinal properties [, , , ].
Q2: How does CDCQ affect liver health?
A2: Studies show CDCQ exhibits promising hepatoprotective effects:
- Anti-fibrotic: In mice with carbon tetrachloride-induced liver fibrosis, CDCQ significantly reduced liver damage, inflammation, and fibrosis []. It achieved this by suppressing inflammatory markers like TNF-α and inhibiting the activation of hepatic stellate cells, key players in fibrosis development [].
- Anti-lipogenic: CDCQ effectively lowered high glucose-induced lipid accumulation in human HepG2 cells []. It suppressed the expression of genes involved in fat synthesis (SREBP-1c and FAS) by activating the AMPK pathway via LKB1 and SIRT1, suggesting a potential role in preventing fatty liver disease [].
Q3: What are the potential therapeutic applications of CDCQ?
A3: Based on the available research, CDCQ holds promise for:
- Liver Fibrosis: By mitigating inflammation and fibrosis progression, CDCQ could be explored as a potential therapeutic agent for liver fibrosis [].
- Nonalcoholic Fatty Liver Disease (NAFLD): CDCQ's ability to reduce lipid accumulation in liver cells suggests it might be beneficial in managing NAFLD [].
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